Molecular Bulk and Lipophilicity: A Comparative Analysis with Phenyl, Naphthyl, and Biphenyl Analogs
The target compound exhibits significantly greater molecular bulk and lipophilicity compared to its closest structural analogs, a factor known to enhance binding affinity and residence time in hydrophobic protein pockets [1]. The fluorenyl group, with its two fused benzene rings, provides a larger surface area for pi-pi and hydrophobic interactions than a single phenyl, naphthyl, or biphenyl group . This is quantified by comparing molecular weights and the number of aromatic rings.
| Evidence Dimension | Molecular Weight (g/mol) / Aromatic Ring Count |
|---|---|
| Target Compound Data | 253.29 / 3 rings (two fused, one pendant) |
| Comparator Or Baseline | 3-Amino-3-phenylpropanoic acid: 165.19 / 1 ring; 3-Amino-3-(2-naphthyl)propanoic acid: 215.25 / 2 rings (fused); 3-Amino-3-(4-biphenylyl)propanoic acid: 241.29 / 2 rings (separated by single bond) |
| Quantified Difference | Target compound is ~53% heavier than the phenyl analog, ~18% heavier than the naphthyl analog, and ~5% heavier than the biphenyl analog. More importantly, it possesses a unique planar, fused ring system distinct from the flexible biphenyl. |
| Conditions | Physicochemical property comparison; data sourced from vendor and database specifications. |
Why This Matters
The increased molecular weight and distinct planar topology of the fluorenyl group are critical for achieving high-affinity binding in targets with deep, aromatic-rich pockets, a key differentiator for SAR-driven projects.
- [1] Academia.edu. (2009). Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis. (Abstract). View Source
